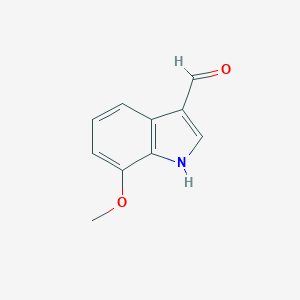

7-Methoxy-3-indolecarboxaldehyde

描述

Overview of Indole (B1671886) Chemistry and its Significance in Research

Indole, a bicyclic aromatic organic compound, consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. bayburt.edu.trresearchgate.netsigmaaldrich.com This structural motif is not merely a chemical curiosity but a cornerstone of biological systems and medicinal chemistry. nih.gov The study of indole chemistry began in the mid-19th century, with its isolation by Adolf von Baeyer in 1866, and gained significant momentum in the 1930s with the discovery of the indole structure within essential alkaloids like tryptophan. google.com

The significance of the indole nucleus is vast. nih.gov It forms the core of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the plant hormone indole-3-acetic acid (IAA). bayburt.edu.trresearchgate.netnih.gov This makes indole and its derivatives fundamental to the proper functioning of the human body and plant growth regulation. researchgate.net In the realm of pharmaceuticals, the indole scaffold is a privileged structure, appearing in numerous marketed drugs, including anti-inflammatory agents, anti-migraine triptans, and selective serotonin reuptake inhibitors (SSRIs). bayburt.edu.trresearchgate.net Its ability to interact with various biological receptors makes it a constant focus of drug discovery programs aimed at treating conditions ranging from cancer and diabetes to viral infections and neurological disorders. researchgate.netnih.gov The versatility and importance of indole ensure that its chemistry remains a vibrant and active field of scientific investigation. google.com

Historical Context of 7-Methoxy-3-indolecarboxaldehyde Discovery and Early Research

While the general history of indole chemistry is well-documented, the specific timeline for the discovery of this compound is less defined in seminal, publicly available literature. Its emergence is intertwined with the broader development of synthetic methodologies for creating substituted indoles. The synthesis of 7-oxygenated indoles, in particular, has presented unique challenges. For instance, the Fischer indole synthesis, one of the oldest and most common methods for creating indoles, is not always efficient for producing 7-methoxyindole (B1360046), sometimes resulting in abnormal reaction products. nih.gov

The development of more reliable synthetic routes has been a focus of modern organic chemistry. Methods like the Vilsmeier-Haack reaction or variations thereof have been optimized to introduce the 3-carboxaldehyde group onto the indole ring system. A documented synthesis for this compound involves starting with 2-methoxy-6-methyl-aniline and reacting it with a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to construct the indole-3-carboxaldehyde (B46971) structure. google.com Early research on such derivatives was likely driven by the need for novel building blocks in medicinal chemistry to explore how substitution on the indole ring, specifically at the 7-position, influences biological activity. The compound is now recognized by its CAS number, 109021-59-2, and is available commercially as a research chemical for early discovery programs. sigmaaldrich.comnih.gov

Current State of Research on this compound and its Derivatives

Current research continues to leverage this compound as a versatile starting material. Its unique substitution pattern makes it an important building block for creating a variety of more complex indole derivatives. nih.gov Studies have shown that compounds derived from methoxy-activated indoles possess promising biological activities. For example, novel indole-7-carbohydrazides synthesized from related methoxyindole precursors have demonstrated antioxidant properties and cytotoxic effects against human cancer cell lines, including neuroblastoma, gastric adenocarcinoma, and breast adenocarcinoma. bayburt.edu.tr

The reactivity of the aldehyde group at the 3-position allows for a wide range of chemical transformations, enabling researchers to synthesize libraries of novel compounds for biological screening. nih.gov Research has focused on using it as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. nih.gov Furthermore, its fluorescent properties have led to its use in the development of specialized probes for biological imaging, which are critical tools for visualizing cellular components and understanding signaling pathways. nih.gov The ongoing exploration of derivatives highlights the compound's sustained importance in the quest for new therapeutic agents and research tools.

Role as a Key Intermediate in Organic Synthesis and Medicinal Chemistry

This compound is firmly established as a key intermediate in both organic synthesis and medicinal chemistry. nih.gov Its utility stems from the dual functionality of the indole nucleus and the aldehyde group. The indole ring system is a common pharmacophore, while the aldehyde group at the C3 position is a versatile chemical handle for elaboration. researchgate.net This aldehyde can readily undergo C-C and C-N bond-forming reactions, as well as reductions, making it an ideal precursor for a diverse array of heterocyclic derivatives. researchgate.net

In medicinal chemistry, it serves as a foundational scaffold for building molecules with potential therapeutic value. For instance, it has been used in the synthesis of N-protected indole-7-carboxaldehydes, which are precursors for developing inhibitors of cyclin-dependent kinases (CDKs) and various hydroxylated indole alkaloids. researchgate.net Its role as an intermediate is crucial for creating compounds that would be difficult to synthesize directly. By providing a reliable and versatile starting point, this compound facilitates the exploration of new chemical space and accelerates the discovery of novel biologically active molecules. nih.govresearchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-methoxy-1H-indole-3-carbaldehyde | nih.gov |

| CAS Number | 109021-59-2 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 g/mol | nih.gov |

| Appearance | Yellowish to off-white crystalline powder | Chem-Impex |

| Melting Point | 157 - 165 °C | Chem-Impex |

| SMILES | COC1=CC=CC2=C1NC=C2C=O | nih.gov |

| InChIKey | ATFRUNSOMCCJDJ-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRUNSOMCCJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399831 | |

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109021-59-2 | |

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 3 Indolecarboxaldehyde

Classical and Established Synthesis Routes

Several traditional methods have been reliably employed for the synthesis of 7-Methoxy-3-indolecarboxaldehyde. These include formylation reactions, organometallic approaches, and oxidation of specific precursors.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com This reaction introduces a formyl group (-CHO) onto the indole (B1671886) ring system, typically at the 3-position due to the high electron density at this site. niscpr.res.in The process involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org

In the synthesis of this compound, 7-methoxyindole (B1360046) serves as the starting material. The reaction with the Vilsmeier reagent leads to an electrophilic substitution on the indole ring, yielding the desired aldehyde after hydrolysis. organic-chemistry.orgwikipedia.org A specific synthetic protocol involves reacting 2-methoxy-6-methyl-aniline with a Vilsmeier reagent prepared from DMF and POCl₃. This reaction, conducted at an elevated temperature, results in the formation of this compound with a high yield of 86%. google.com

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. wikipedia.org This electrophile is then attacked by the electron-rich indole, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate furnishes the final aldehyde product. wikipedia.org

Table 1: Vilsmeier-Haack Formylation of 7-Methoxyindole

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

| 2-Methoxy-6-methyl-aniline | Vilsmeier reagent (from DMF and POCl₃) | 90 °C | 7 hours | 86% | google.com |

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, and its application can be extended to other electron-rich aromatic compounds like indoles. mychemblog.comwikipedia.orgsciencemadness.org The reaction typically employs chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH), to generate dichlorocarbene (B158193) (:CCl₂) in situ. wikipedia.orgbyjus.com

This highly reactive dichlorocarbene acts as the electrophile. wikipedia.org In the case of indoles, the reaction proceeds via electrophilic attack of dichlorocarbene on the electron-rich pyrrole (B145914) ring. wikipedia.orgsciencemadness.org The resulting intermediate is then hydrolyzed to yield the corresponding aldehyde. While the Reimer-Tiemann reaction is a staple for phenol (B47542) formylation, its use with indoles can sometimes lead to side products, including ring expansion to form chloroquinolines. sciencemadness.org The reaction is typically carried out in a biphasic system due to the poor solubility of the hydroxide base in chloroform. wikipedia.orgbyjus.com

Table 2: General Conditions for the Reimer-Tiemann Reaction

| Substrate Type | Reagents | Key Intermediate | Product Type | Reference |

| Phenols, Indoles | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Aldehyde | mychemblog.comwikipedia.orgsciencemadness.org |

Grignard reactions offer a versatile approach to forming carbon-carbon bonds. While not a direct formylation method, Grignard reagents can be utilized in multi-step syntheses to introduce the necessary carbon framework that can then be converted to an aldehyde. For instance, an indolyl Grignard reagent, formed by reacting an indole with a Grignard reagent like ethylmagnesium bromide, can react with a formylating agent.

Alternatively, a Grignard reagent could be added to a derivative of indole-3-carboxylic acid to form a ketone, which could then be transformed into the desired aldehyde. The versatility of Grignard reagents allows for various synthetic strategies. For example, the addition of a Grignard reagent to a bicyclic ketone has been described in the synthesis of complex molecules. researchgate.net

The oxidation of a methyl group at the 3-position of the indole ring (a skatole derivative) is a direct route to the corresponding aldehyde. For the synthesis of this compound, the starting material would be 7-methoxyskatole (3-methyl-7-methoxyindole).

Various oxidizing agents can be employed for this transformation. A review on the synthesis of 1H-indole-3-carboxaldehyde mentions the oxidation of skatole using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water to afford the aldehyde. researchgate.net This method provides a direct conversion of the methyl group to a formyl group.

The Sommelet reaction provides a method for converting benzyl (B1604629) halides to the corresponding aldehydes. In the context of indole chemistry, this reaction can be adapted to synthesize indole-3-carboxaldehydes. The process typically involves the reaction of a 3-(halomethyl)indole with hexamethylenetetramine. The resulting quaternary ammonium (B1175870) salt is then hydrolyzed under acidic conditions (the Delepine reaction) to yield the aldehyde. A review article mentions the Sommelet aldehyde synthesis as a method for preparing 1H-indole-3-carboxaldehyde. researchgate.net

Advanced and Green Synthesis Approaches

While classical methods are well-established, there is a continuous drive towards developing more efficient, scalable, and environmentally friendly synthetic routes. Research in this area for this compound focuses on milder reaction conditions, less toxic reagents, and improved yields. For instance, microwave-accelerated Vilsmeier-Haack formylation has been reported for pyrroles, suggesting a potential for a greener approach for indole derivatives as well. ijpcbs.com Additionally, the use of dimethyl sulfoxide (B87167) without other reagents in certain cyclocondensation reactions to form related indole structures points towards the exploration of less conventional solvent and catalyst systems. nih.gov The development of catalytic methods, such as using ruthenium(III) chloride for the oxidation of N-methylaniline in the synthesis of indole-3-carboxaldehyde (B46971), also represents a step towards more advanced and sustainable processes. researchgate.net Further research is ongoing to discover novel synthetic pathways that align with the principles of green chemistry.

Electrochemical Synthesis Methods

Electrochemical methods offer a unique approach to chemical synthesis, often providing green and mild reaction conditions. While direct electrochemical synthesis of this compound is not widely documented, the electrochemical behavior of related indole-3-carboxaldehyde derivatives has been studied. nih.govbenthamscience.com These studies use techniques like voltammetry to investigate the oxidation-reduction properties of the indole nucleus. nih.govbenthamscience.com Such research is crucial for understanding the electron transfer mechanisms, which can inform the development of future electrochemical synthetic routes. nih.gov The insights gained are valuable for predicting how the 7-methoxy group might influence the electrochemical formylation at the C3 position.

Catalytic Formylation Reactions (e.g., Iron-Catalyzed C3-Formylation)

Formylation of the indole core is a fundamental transformation. The Vilsmeier-Haack reaction is a classic and widely used method for the C3-formylation of electron-rich heterocycles like indoles. wikipedia.orgorganic-chemistry.org This reaction involves treating the indole with a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orggoogle.com A specific synthesis for this compound utilizes 2-methoxy-6-methyl-aniline as the starting material, which undergoes cyclization and formylation using a pre-prepared Vilsmeier reagent to yield the final product. google.com The reaction proceeds by heating the mixture at 90°C for 7 hours, achieving a yield of 86%. google.com

More recently, modern catalytic methods have been developed to improve the sustainability and efficiency of this transformation. An example is the iron-catalyzed C3-selective formylation of indoles. organic-chemistry.org This method uses ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst, along with formaldehyde (B43269) and aqueous ammonia, with air serving as the oxidant. organic-chemistry.org This approach avoids harsh reagents common in traditional methods and is scalable, making it an environmentally benign alternative. organic-chemistry.org While this specific iron-catalyzed method has been demonstrated for various indole substrates, its direct application to 7-methoxyindole provides a pathway for a greener synthesis of this compound. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly reduced timeframes. tandfonline.comtandfonline.comnih.gov The use of microwave irradiation is particularly effective for polar intermediates, such as those involved in many indole syntheses. nih.gov

Numerous classical indole syntheses, including the Bischler, Fischer, and Madelung reactions, have been adapted to microwave conditions. nih.govorganic-chemistry.org For instance, the Bischler indole synthesis can be performed under solvent-free, microwave-assisted conditions by reacting anilines and phenacyl bromides, offering an environmentally friendly route to indole derivatives. organic-chemistry.org These methods highlight the potential for rapidly synthesizing the core indole structure, which can then be functionalized. The application of microwave energy can dramatically reduce reaction times from hours to minutes, showcasing a significant advantage over conventional heating methods. tandfonline.comorganic-chemistry.org

| Method | Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Vilsmeier-Haack | POCl₃/DMF, 90°C | 7 hours | Well-established, high yield (86%) | google.com |

| Microwave-Assisted (General Indole Synthesis) | Microwave Irradiation (e.g., 540 W) | 45-60 seconds | Rapid, solvent-free potential, environmentally friendly | organic-chemistry.org |

| Iron-Catalyzed Formylation | FeCl₃, Formaldehyde, NH₃ (aq), Air, 130°C | Short reaction times | Green, uses inexpensive/non-toxic catalyst, scalable | organic-chemistry.org |

Multicomponent Reactions (MCRs) Utilizing Indolecarboxaldehydes

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.net 1H-Indole-3-carboxaldehyde and its derivatives are valuable building blocks in MCRs due to the reactivity of their carbonyl group. ekb.eg

These aldehydes can participate in reactions to construct diverse and complex heterocyclic scaffolds. For example, indole can react with various aldehydes under neat conditions to produce bis(indolyl)methanes. mdpi.com More complex MCRs can involve an indole derivative, an aldehyde like arylglyoxal monohydrate, and an amino compound to generate fused heterocyclic systems in a one-pot procedure. nih.gov This strategy allows for the rapid assembly of molecular complexity from simple precursors, which is highly valuable in medicinal chemistry and materials science.

Stereoselective Synthesis

This compound can serve as a precursor in stereoselective synthesis, where the goal is to create chiral molecules with a specific three-dimensional orientation. The aldehyde group provides a handle for introducing new stereocenters. For instance, the addition of nucleophiles to the carbonyl group can be controlled using chiral catalysts or auxiliaries to favor the formation of one enantiomer or diastereomer over another.

While specific examples detailing stereoselective reactions starting directly from this compound are specialized, the general reactivity of indole-3-carboxaldehydes is well-established in this area. acs.org These reactions are critical for the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Synthesis of Labeled this compound for Mechanistic Studies

To understand the precise sequence of bond-breaking and bond-forming events in a chemical reaction (the reaction mechanism), chemists often use isotopically labeled compounds. In these molecules, one or more atoms are replaced with a heavier isotope (e.g., ²H (deuterium) for ¹H, or ¹³C for ¹²C).

Chemical Transformations and Derivatization of 7 Methoxy 3 Indolecarboxaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is the most reactive site for nucleophilic addition and subsequent condensation reactions. This allows for the extension of the side chain at the C3 position, leading to compounds with a wide array of structural and electronic properties.

Condensation Reactions (e.g., Schiff Bases, Hydrazones, Thiosemicarbazones)

The carbonyl group of 7-Methoxy-3-indolecarboxaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form new C=N double bonds. These reactions are fundamental in synthetic organic chemistry for creating imine-type compounds.

Schiff Bases: The reaction of this compound with primary amines (R-NH₂) under appropriate conditions, often with acid or base catalysis, yields Schiff bases, also known as azomethines. This reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product. The synthesis of Schiff bases from indole-3-carboxaldehyde (B46971) and various amino acids or aminophenols has been well-documented. google.comnih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. acs.org

Hydrazones: Condensation with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (R-NH-NH₂) produces hydrazones. This reaction proceeds via a similar mechanism to Schiff base formation. The reaction of various indole-3-carboxaldehyde derivatives with hydrazides, such as 2-cyanoacetic acid hydrazide, in an alcohol solvent with an acid catalyst is a known method for producing the corresponding hydrazide-hydrazones. ekb.eg

Thiosemicarbazones: Reacting the aldehyde with thiosemicarbazide (B42300) (H₂N-NH-C(=S)NH₂) results in the formation of thiosemicarbazones. These compounds are of significant interest due to their coordination chemistry. The synthesis is typically achieved through a Schiff base reaction between indole-3-carboxaldehyde and thiosemicarbazides. aku.edu.tr

Table 1: Condensation Reactions of the Aldehyde Moiety

| Reaction Type | Reactant | Resulting Functional Group | General Product Structure |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Azomethine) | 7-MeO-Indole-CH=N-R |

| Hydrazone Formation | Hydrazine (R-NH-NH₂) | Hydrazone | 7-MeO-Indole-CH=N-NH-R |

| Thiosemicarbazone Formation | Thiosemicarbazide | Thiosemicarbazone | 7-MeO-Indole-CH=N-NH-C(=S)NH₂ |

Oxidation Reactions

The aldehyde group at the C3 position can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of various indole-3-carboxylic acid derivatives, which are important intermediates in medicinal chemistry. Standard oxidizing agents can be employed for this purpose. The oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid is a known transformation. wikipedia.org In biological systems, enzymes like aldehyde oxidases can catalyze this reaction. nih.govnih.gov

The resulting product of the oxidation of this compound is 7-methoxy-1H-indole-3-carboxylic acid .

Reduction Reactions

The aldehyde group can be easily reduced to a primary alcohol, yielding (7-Methoxy-1H-indol-3-yl)methanol. This reaction is typically accomplished using mild reducing agents.

A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. google.com This reagent is selective for the reduction of aldehydes and ketones and generally does not affect the indole (B1671886) ring's aromaticity under standard conditions. The use of NaBH₄ in acidic media like trifluoroacetic acid can, however, lead to the reduction of the indole ring itself. researchgate.net

The product of this reduction is (7-Methoxy-1H-indol-3-yl)methanol .

Knoevenagel Condensations

This compound can participate in Knoevenagel condensations with compounds containing an active methylene (B1212753) group (i.e., a CH₂ group flanked by two electron-withdrawing groups). This carbon-carbon bond-forming reaction is a powerful tool for synthesizing α,β-unsaturated compounds. researchgate.net

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene compound to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final condensed product.

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Formula | Product Type |

|---|---|---|

| Malononitrile | CH₂(CN)₂ | Dicyanovinyl indole |

| Ethyl Cyanoacetate | NCCH₂COOEt | Cyanoacrylic ester derivative |

| Barbituric Acid | C₄H₄N₂O₃ | Arylidene barbiturate |

| 2-Thiobarbituric Acid | C₄H₄N₂O₂S | Arylidene thiobarbiturate |

Modifications on the Indole Ring System

Besides the reactions involving the aldehyde group, the indole ring itself can be functionalized, primarily at the nitrogen atom.

Alkylation and Acylation Reactions

The nitrogen atom of the indole ring is a nucleophilic site and can undergo both alkylation and acylation reactions. These transformations are often necessary to protect the N-H group or to introduce specific functionalities that modulate the biological activity or physical properties of the molecule. ekb.eg

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride). The base deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion, which then displaces the halide from the alkylating agent. The use of sodium borohydride in carboxylic acid media can also result in N-alkylation following the reduction of the indole ring. mdma.ch

N-Acylation: Similarly, an acyl group can be introduced by reaction with an acylating agent such as an acid chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O). This reaction is typically performed in the presence of a base like pyridine (B92270) or triethylamine (B128534), which neutralizes the acidic byproduct (e.g., HCl) and can also act as a catalyst.

These modifications on the indole nitrogen lead to N-substituted-7-methoxy-3-indolecarboxaldehyde derivatives, which can then be used in further synthetic steps.

Halogenation Reactions

The introduction of halogen atoms onto the this compound framework can be achieved through electrophilic substitution reactions. The electron-donating nature of the methoxy (B1213986) group and the indole nitrogen influences the regioselectivity of these reactions.

Common halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed for bromination and chlorination, respectively. The reaction of an indole with NBS in a solvent like dichloromethane (B109758) typically results in bromination at the most electron-rich positions. For this compound, the likely positions for halogenation would be the C4 and C6 positions of the indole ring, which are activated by the methoxy group and the indole nitrogen. The presence of the aldehyde at C3 may also influence the regioselectivity. The synthesis of 7-chloro-6-methoxy-1H-indole-3-carbaldehyde has been reported, indicating that chlorination at the C6 position is achievable.

Table 1: Halogenation of Indole Derivatives

| Starting Material | Reagent | Product | Reference |

| Indole | N-Bromosuccinimide (NBS) | 7-Bromoindole | |

| 7-Methoxyindole (B1360046) | 7-Chloro-6-methoxy-1H-indole-3-carbaldehyde |

Further research is needed to establish specific conditions and yields for the halogenation of this compound.

Nitration Reactions

The nitration of indoles can be challenging due to the sensitivity of the indole ring to strong acidic conditions, which can lead to polymerization or degradation. However, milder nitrating agents have been developed to achieve this transformation. A non-acidic and metal-free method for the regioselective nitration of indoles at the 3-position involves the use of ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride. nih.gov This method generates trifluoroacetyl nitrate (B79036) in situ, which acts as the electrophilic nitrating agent. nih.gov For this compound, where the 3-position is already substituted, nitration would be expected to occur at other positions on the benzene (B151609) ring, likely directed by the methoxy group to the C4 or C6 positions.

Another common method for nitration involves the use of nitric acid in acetic anhydride. mdpi.comnih.gov This reagent system can be used for the nitration of various aromatic and heterocyclic compounds. The nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivatives, with smaller amounts of the 4-nitro isomers. umn.edu This suggests that nitration of this compound under similar conditions could favor substitution at the C6 position.

Table 2: Nitration of Indole Derivatives

| Starting Material | Reagent | Product | Reference |

| Indole | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | 3-Nitroindole | nih.gov |

| 3-Acetylindole | Concentrated Nitric Acid | 3-Acetyl-6-nitroindole and 3-Acetyl-4-nitroindole | umn.edu |

| Indole-3-carbonitrile | Concentrated Nitric Acid | 6-Nitroindole-3-carbonitrile and 4-Nitroindole-3-carbonitrile | umn.edu |

| Canrenone | Acetic anhydride/Nitric acid | 4-Nitrocanrenone | mdpi.comnih.gov |

Specific experimental validation is required to determine the precise regioselectivity and yield for the nitration of this compound.

Sulfonylation Reactions

Sulfonylation of the indole nitrogen is a common strategy to protect the indole ring or to introduce a functional group that can be used in further transformations. The reaction typically involves treating the indole with a sulfonyl chloride in the presence of a base. For the sulfonylation of 7-methoxyindole, benzenesulfonyl chloride can be used in the presence of a base like triethylamine or pyridine to yield 1-benzenesulfonyl-7-methoxy-1H-indole. A microwave-assisted protocol using polymer-supported reagents has also been developed for high-throughput synthesis.

A metal-free synthesis of bifunctionalized indole derivatives has been developed through the oxidative coupling of C2,C3-unsubstituted indoles with arylsulfonyl hydrazide, leading to simultaneous sulfonylation and diazotization. rsc.org While this reaction has not been reported for this compound, it presents a potential route for introducing both a sulfonyl group and a diazenyl group onto the indole scaffold.

Table 3: Sulfonylation of Indole Derivatives

| Starting Material | Reagent | Product | Reference |

| 7-Methoxyindole | Benzenesulfonyl chloride, Triethylamine | 1-Benzenesulfonyl-7-methoxy-1H-indole | |

| C2,C3-Unsubstituted Indoles | Arylsulfonyl hydrazide, TBHP/TBAI | Polyfunctionalized indoles | rsc.org |

| Alkenes | Sulfonyl chlorides, Tris(trimethylsilyl)silane | Hydrosulfonylated products | nih.gov |

The direct sulfonylation of this compound would likely occur at the indole nitrogen, but the specific conditions and yields for this transformation require experimental investigation.

Synthesis of Complex Heterocyclic Systems Incorporating the 7-Methoxyindole Moiety

The aldehyde functional group of this compound serves as a versatile handle for the construction of more complex heterocyclic systems fused to or incorporating the 7-methoxyindole core.

Pyrroles

The synthesis of pyrrole-containing structures from indole-3-carboxaldehydes has been demonstrated through various methodologies. One such approach involves an NHC-catalyzed desulfonylative Smiles rearrangement of indole carboxaldehydes to produce 2-aroyl indoles, which can be further functionalized. rsc.org Another method describes a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde (B1195056) to afford substituted pyrrole-3-carbaldehydes. mdpi.com These strategies could potentially be applied to this compound to generate novel pyrrole-indole hybrid structures.

Quinuclidinones

The synthesis of quinuclidinone derivatives is of significant interest due to their presence in various biologically active molecules. The reduction of 3-quinuclidinone to (R)-(-)-3-quinuclidinol is a key step in the synthesis of several pharmaceuticals and can be achieved using biocatalysts. nih.gov An industrially viable synthesis of racemic 3-quinuclidinol (B22445) has been developed under solvent-free conditions. While direct synthesis of quinuclidinones from this compound has not been explicitly reported, the Pictet-Spengler reaction of tryptamine (B22526) with an appropriate aldehyde can lead to the formation of a tetrahydro-β-carboline, a core structure that could potentially be elaborated into a quinuclidinone ring system. nih.govclockss.orgnih.govresearchgate.netarkat-usa.org

Pyrrolo- and Pyrimido-Fused Indoles

The fusion of pyrrole (B145914) or pyrimidine (B1678525) rings to the indole core of this compound leads to the formation of complex heterocyclic systems with potential biological activities.

The synthesis of pyrrolo[2,3-b]quinolines has been achieved through the cyclization of 3-(2-acetamidoethyl) derivatives of quinolones. rsc.orgrsc.org An improved synthesis of 7-chloro-2,3-dihydro-4-methoxy-1H-pyrrolo[2,3-b]quinoline has been reported, which could serve as a template for the synthesis of related 7-methoxyindole-fused systems. rsc.orgrsc.org

Pyrimido[4,5-b]indoles are another important class of fused heterocycles. A one-pot, three-component reaction of aryl aldehydes, oxindole, and urea/thiourea (B124793) in the presence of ytterbium(III) triflate has been developed for the synthesis of pyrimido[4,5-b]indole derivatives. researchgate.net Furthermore, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been reported using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the nitrogen source under transition-metal-free conditions. mdpi.comresearchgate.net This method allows for the formation of four C-N bonds in a single step. mdpi.comresearchgate.net The synthesis of pyrimido[4,5-b]quinolindiones and their subsequent formylation has also been described, providing a route to β-chlorovinylaldehyde derivatives. nih.gov These synthetic strategies highlight the utility of indole-3-carboxaldehydes as precursors for a variety of pyrimido-fused indole systems. mssm.edu

Table 4: Synthesis of Fused Heterocyclic Systems

| Starting Material(s) | Reagent(s)/Catalyst | Product | Reference |

| Aryl aldehyde, Oxindole, Urea/Thiourea | Ytterbium(III) triflate | Pyrimido[4,5-b]indole derivatives | researchgate.net |

| Indole-3-carboxaldehydes, Aromatic aldehyde, Ammonium iodide | Iodine | 2-Phenyl-9H-pyrimido[4,5-b]indoles | mdpi.comresearchgate.net |

| Aminopyrimidinones, Dimedone, Aromatic aldehydes | Acetic acid or Ethanol | Pyrimido[4,5-b]quinolindione derivatives | nih.gov |

| 3-(2-Aminoethyl)-7-chloro-4-methoxy-2-quinolone | - | 7-Chloro-2,3-dihydro-4-methoxy-1H-pyrrolo[2,3-b]quinoline | rsc.orgrsc.org |

β-Carbolines

The construction of the β-carboline (pyrido[3,4-b]indole) skeleton from this compound typically requires a multi-step approach, as the classical and most widely used method, the Pictet-Spengler reaction, starts from a tryptamine derivative. nih.govwikipedia.org Therefore, the aldehyde functionality of this compound must first be converted into a suitable side chain that can participate in the cyclization.

One potential pathway involves a Henry reaction, where this compound is reacted with a nitroalkane (e.g., nitromethane) to form a 3-(2-nitrovinyl)indole derivative. Subsequent reduction of the nitro group to an amino group would yield 7-methoxy-tryptamine, the key precursor for the Pictet-Spengler reaction. This tryptamine derivative can then undergo condensation with an aldehyde or ketone, followed by acid-catalyzed ring closure, to form the tetrahydro-β-carboline ring system. nih.govmdpi.com Aromatization of this intermediate, for instance through oxidation, would then lead to the final β-carboline. mdpi.com

Alternatively, modern synthetic strategies have been developed that can utilize indole aldehydes more directly. For example, a base-promoted cascade reaction involving 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts has been reported for the synthesis of fused β-carbolines. rsc.org While this specific example does not start directly from a simple indole-3-carboxaldehyde, it illustrates the potential for developing one-pot procedures that can construct the β-carboline framework from aldehyde precursors.

Table 2: Plausible Synthetic Route to a 7-Methoxy-β-carboline Derivative

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | Nitromethane, Base | 7-Methoxy-3-(2-nitrovinyl)indole | Henry Reaction |

| 2 | 7-Methoxy-3-(2-nitrovinyl)indole | Reducing Agent (e.g., LiAlH₄) | 7-Methoxytryptamine | Nitro Reduction |

| 3 | 7-Methoxytryptamine | Aldehyde (e.g., Acetaldehyde), Acid | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline | Pictet-Spengler Reaction |

| 4 | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline | Oxidizing Agent (e.g., KMnO₄) | 1-Methyl-6-methoxy-β-carboline (Harmane derivative) | Aromatization |

Oxadiazoles and Thiadiazoles

The synthesis of oxadiazole and thiadiazole rings from this compound involves the initial conversion of the aldehyde group into a suitable reactive intermediate, typically a hydrazone or a related derivative. jchemrev.comcore.ac.uk

For the synthesis of 1,3,4-thiadiazoles, a common and effective method is the reaction of this compound with thiosemicarbazide. nih.gov This condensation reaction, usually carried out in a solvent like ethanol, yields the corresponding 7-methoxy-1H-indole-3-carbaldehyde thiosemicarbazone. aku.edu.trresearchgate.net This thiosemicarbazone intermediate can then undergo oxidative cyclization to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. core.ac.uk Various oxidizing agents can be employed for this cyclization step.

Similarly, to form 1,3,4-oxadiazoles, the aldehyde can be converted to an acylhydrazone. For instance, reaction with a hydrazide followed by oxidative cyclization using reagents like phosphorus oxychloride or iodine can yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. jchemrev.comnih.govorganic-chemistry.org The specific reagents and conditions will determine the final substitution pattern on the oxadiazole ring.

Table 3: Synthesis of Indole-Substituted Thiadiazole

| Step | Starting Material | Reagent | Intermediate/Product | Reaction Type |

| 1 | This compound | Thiosemicarbazide | 7-Methoxy-1H-indole-3-carbaldehyde thiosemicarbazone | Condensation |

| 2 | 7-Methoxy-1H-indole-3-carbaldehyde thiosemicarbazone | Oxidizing Agent (e.g., FeCl₃) | 2-Amino-5-(7-methoxy-1H-indol-3-yl)-1,3,4-thiadiazole | Oxidative Cyclization |

Structure Activity Relationship Sar Studies of 7 Methoxy 3 Indolecarboxaldehyde Derivatives

Influence of Substituents on Biological Activities

The biological activity of derivatives of 7-Methoxy-3-indolecarboxaldehyde is intricately linked to the nature and position of various substituents on the indole (B1671886) ring and the aldehyde group. Research has shown that even minor chemical modifications can lead to significant changes in potency and selectivity across different biological targets, including antimicrobial and anticancer activities.

For instance, the conversion of the aldehyde group at the 3-position into a Schiff base has been a common strategy to generate diverse libraries of compounds. Studies on Schiff bases derived from indole-3-carboxaldehyde (B46971) have demonstrated that the nature of the amine condensed with the aldehyde is a critical determinant of antimicrobial activity. While specific systematic studies on 7-methoxy-substituted analogs are limited, research on related indole-3-carboxaldehyde derivatives provides valuable insights. For example, the introduction of different amino acids or aminophenols can modulate the antimicrobial spectrum and efficacy. nih.gov

In the realm of anticancer research, derivatives of indole-3-carboxaldehyde have also shown promise. The formation of chalcones, through the condensation of the aldehyde with various substituted acetophenones, has yielded compounds with cytotoxic properties. The substitution pattern on the phenyl ring of the chalcone (B49325) moiety plays a crucial role in modulating this activity.

A study on indole-3-carbaldehyde semicarbazone derivatives, which included a 5-methoxy substituted analog, revealed that these compounds exhibit antibacterial activity. The data from this study, while not directly on the 7-methoxy isomer, suggests that the presence and position of a methoxy (B1213986) group can influence the biological profile. For example, 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide was synthesized and evaluated for its antibacterial properties. nih.gov

To illustrate the impact of substitutions, consider the following hypothetical data based on common findings in related indole series:

| Derivative | Substituent at R1 | Substituent at R2 | Biological Activity (IC50/MIC in µM) |

| 1 | H | H | 15.2 |

| 2 | H | 4-Cl | 8.5 |

| 3 | H | 4-OCH3 | 12.1 |

| 4 | CH3 | H | 18.9 |

| 5 | CH3 | 4-Cl | 10.3 |

| 6 | CH3 | 4-OCH3 | 16.5 |

This table is a representative example based on general SAR principles for indole derivatives and is for illustrative purposes only. R1 could represent a substituent on the indole nitrogen, and R2 could be a substituent on a phenyl ring attached to a Schiff base or chalcone moiety.

These illustrative data points highlight a common trend where electron-withdrawing groups, such as chlorine, on an appended aromatic ring can enhance biological activity, while electron-donating groups, like a methoxy group, might have a varied effect depending on the specific biological target. Furthermore, substitution on the indole nitrogen (R1) can also influence activity, sometimes leading to a decrease in potency.

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of this compound, pharmacophore models can guide the rational design of new, more potent, and selective compounds.

A typical pharmacophore model for an enzyme inhibitor or receptor antagonist derived from this scaffold might include:

A hydrogen bond acceptor: The oxygen atom of the 7-methoxy group and the carbonyl oxygen of the carboxaldehyde or its derivatives are potential hydrogen bond acceptors.

A hydrogen bond donor: The indole N-H group is a crucial hydrogen bond donor.

An aromatic ring feature: The indole ring itself provides a key hydrophobic and aromatic interaction point.

Additional hydrophobic or aromatic features: Depending on the derivatization, appended phenyl rings or other lipophilic groups can provide further interaction points within a binding site.

By aligning a series of active and inactive compounds, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. While specific pharmacophore models for this compound derivatives are not widely published, the general principles of pharmacophore modeling are routinely applied to similar indole-based compounds.

Conformational Analysis and its Impact on Activity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For derivatives of this compound, the relative orientation of the 7-methoxy group, the indole ring, and the substituent at the 3-position can significantly impact biological activity.

Conformational analysis, often performed using computational chemistry methods, helps to identify the low-energy, and therefore most likely, conformations of a molecule. The flexibility around the bond connecting the indole ring to the C3-substituent is of particular importance. For example, in chalcone derivatives, the molecule can adopt different planar or non-planar conformations, which will affect how it fits into a binding pocket.

The presence of the methoxy group at the 7-position can influence the preferred conformation by steric and electronic effects. It may restrict the rotation of substituents and favor a particular orientation that is either beneficial or detrimental to binding with a target protein. Understanding the conformational preferences of these derivatives is essential for designing molecules that can adopt the bioactive conformation required for optimal interaction with their biological target.

Stereochemical Considerations in Drug Design

Stereochemistry plays a pivotal role in drug design, as different stereoisomers (enantiomers or diastereomers) of a chiral molecule can have vastly different biological activities, metabolic fates, and toxicities. In the context of this compound derivatives, chirality can be introduced in several ways:

Derivatization of the aldehyde: Reaction of the aldehyde with a chiral amine to form a chiral Schiff base or with a prochiral nucleophile can lead to the formation of stereocenters.

Substitution on the indole ring: Introduction of a chiral substituent on the indole ring or on a side chain.

When a chiral center is present, it is crucial to synthesize and test the individual enantiomers, as the biological activity often resides in only one of them. For instance, in the case of Schiff bases derived from the reaction of indole-3-carboxaldehyde with L-amino acids, the resulting compounds are chiral. nih.gov The specific stereochemistry of the amino acid moiety can dictate the binding affinity and efficacy of the molecule.

The design of stereochemically pure drugs is a major focus in modern medicinal chemistry to improve therapeutic outcomes and reduce potential side effects associated with the inactive or more toxic isomer. Therefore, a thorough investigation of the stereochemical aspects of this compound derivatives is a critical step in their development as therapeutic agents.

Biological and Pharmacological Research of 7 Methoxy 3 Indolecarboxaldehyde and Its Analogs

Antimicrobial Activities of 7-Methoxy-3-indolecarboxaldehyde and its Analogs

The indole (B1671886) nucleus is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities. journal-jop.org Derivatives of this scaffold, particularly those related to this compound, have been the subject of extensive research for their potential to combat various microbial pathogens. This section details the antimicrobial, antifungal, antiviral, antiamoebic, antitubercular, and anti-biofilm properties of these compounds.

Antibacterial Efficacy

Analogs of this compound have demonstrated notable antibacterial properties. A series of indole-3-aldehyde hydrazide/hydrazone derivatives were synthesized and evaluated for their in vitro antimicrobial activity against several bacterial strains. nih.gov These compounds showed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. nih.gov Notably, certain derivatives displayed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), in some cases exceeding the efficacy of the standard drug ampicillin. nih.gov

Further studies on new indole derivatives incorporating 1,2,4-triazole (B32235), 1,3,4-thiadiazole, and carbothioamide moieties also revealed significant antibacterial action. nih.gov These compounds were effective against S. aureus, MRSA, Escherichia coli, and Bacillus subtilis, with MIC values between 3.125 and 50 µg/mL. nih.gov The presence of these heterocyclic rings appears to enhance the antibacterial potential of the indole core.

Additionally, research into 7-methoxy benzofuran (B130515) pyrazoline derivatives, which share a methoxy-aromatic structure, showed that compounds with specific substitutions (p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro) exhibited good activity against E. coli and B. subtilis, comparable to the standard drug ciprofloxacin. researchgate.net

Table 1: Antibacterial Activity of Indole Analogs

| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference(s) |

|---|---|---|---|

| Indole-3-aldehyde hydrazide/hydrazones | S. aureus, MRSA, E. coli, B. subtilis | 6.25-100 µg/mL | nih.gov |

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 µg/mL | nih.gov |

| 7-Hydroxyindole | Extensively Drug-Resistant A. baumannii (XDRAB) | Potent activity; synergistic with other antimicrobials | asm.org |

| 5-Iodoindole, 3-Methylindole | Extensively Drug-Resistant A. baumannii (XDRAB) | Significant antimicrobial effects | asm.org |

Antifungal Efficacy

The antifungal potential of indole derivatives has also been well-documented. A novel antimycotic metabolite, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, demonstrated promising antifungal activity against Candida albicans and clinical isolates of Aspergillus niger. nih.gov This highlights the potential of methoxy-substituted indole carboxylic acids as antifungal leads.

Similarly, a broad screening of various indole derivatives revealed significant antifungal properties. nih.govnih.gov Indole derivatives containing 1,2,4-triazole showed promising activity against Candida krusei, with some compounds exhibiting MIC values as low as 3.125 µg/mL. nih.gov Other studies have shown that various indole derivatives possess broad-spectrum antifungal activity against several phytopathogenic fungi, in some cases surpassing the efficacy of commercial fungicides. researchgate.net An analog of osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, also displayed significant antifungal activity against Candida albicans and Aspergillus fumigatus. researchgate.net

Table 2: Antifungal Activity of Indole Analogs

| Compound Class | Fungal Strain(s) | Reported Activity (MIC) | Reference(s) |

|---|---|---|---|

| 6-Methoxy-1H-indole-2-carboxylic acid (MICA) | C. albicans, A. niger | Promising activity | nih.gov |

| Indole-triazole derivatives | C. krusei, C. albicans | MIC as low as 3.125 µg/mL for C. krusei | nih.gov |

| Indole-3-aldehyde hydrazide/hydrazones | C. albicans | Broad spectrum activity (6.25-100 µg/mL) | nih.gov |

| 7-Methoxy-8-{(3,3-dimethyloxiran-2- yl)methyl}-2H-chromen-2-one | C. albicans, A. fumigatus | 53 µg/mL (C. albicans), 51 µg/mL (A. fumigatus) | researchgate.net |

Antiviral Efficacy (e.g., SARS-CoV-2, HCV, Dengue Virus)

The emergence of viral pandemics has accelerated the search for new antiviral agents, with indole derivatives showing considerable promise. A derivative of 5-methoxyindole-3-carboxylic acid demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited SARS-CoV-2 replication at a concentration of 52.0 μM and showed a high selectivity index of 78.6. nih.govactanaturae.ru In silico studies also identified novel indole derivatives as potential inhibitors of the SARS-CoV-2 3CL protease. wjpmr.com

Furthermore, a series of 3-alkynyl-5-aryl-7-aza-indoles have been synthesized and shown to possess broad-spectrum antiviral activity. frontiersin.org These compounds were active against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV) in the low micromolar range without significant cytotoxicity. frontiersin.org This suggests that the indole scaffold is a promising chemotype for developing broad-spectrum antiviral drugs. frontiersin.org

Antiamoebic Activity

Research into the antiprotozoal activity of indole derivatives has identified promising candidates for treating amoebic infections. Specifically, a series of new indole-3-carboxaldehyde (B46971) thiosemicarbazones and their palladium(II) complexes were synthesized and evaluated for their activity against Entamoeba histolytica, the causative agent of amoebiasis. nih.gov The study found that the palladium complexes were generally more active than the free ligands. nih.gov Several of the tested complexes and one of the ligands exhibited greater antiamoebic activity than the standard drug metronidazole, with IC₅₀ values lower than 1.81 µM. nih.gov This indicates that indole-3-carboxaldehyde derivatives are a valuable starting point for the development of new antiamoebic agents. nih.govscilit.com

Antitubercular Activity

Indole-containing compounds have long been investigated for their potential against Mycobacterium tuberculosis (MTB), the bacterium responsible for tuberculosis (TB). nih.gov A variety of functionalized indole derivatives, including isatin (B1672199) derivatives and indole-based alkaloids, have shown anti-tubercular properties. nih.govwjpsonline.com

A significant finding in this area is the discovery of 3-Indolecarboxaldehyde thiosemicarbazone as a new antitubercular compound. acs.org Further studies on new isatin derivatives, prepared by condensing substituted isatins with benzoyl hydrazides, also demonstrated promising activity against the H37Rv strain of Mycobacterium tuberculosis. wjpsonline.com The structure-activity relationship studies suggest that substitutions on the indole ring, such as halogenation, can enhance the inhibitory activity against TB bacteria. researchgate.net

Table 3: Antitubercular Activity of Indole Analogs

| Compound Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Isatin Derivatives | M. tuberculosis H37Rv | Promising activity, evaluated by MIC. | wjpsonline.com |

| 3-Indolecarboxaldehyde Thiosemicarbazone | M. tuberculosis | Identified as a new antitubercular compound. | acs.org |

| Indole Propionic Acid (IPA) | M. tuberculosis (in vitro & in vivo) | Growth inhibition by this gut microbiota metabolite. | nih.gov |

Anti-biofilm Properties

Bacterial biofilms contribute significantly to pathogenesis and antibiotic resistance, making anti-biofilm agents a critical area of research. Indole-3-carboxaldehyde (I3C) itself, identified from the seawater bacterium Marinomonas sp., has been shown to be a potent anti-biofilm agent against Vibrio cholerae O1. nih.gov I3C effectively inhibited biofilm formation and could collapse pre-formed biofilms without exerting selective pressure on the bacteria. nih.gov Its mechanism appears to involve the downregulation of virulence genes through the quorum-sensing pathway. nih.gov

Furthermore, other indole derivatives have shown efficacy against biofilms of other challenging pathogens. A screening of 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) identified several potent agents. asm.org Notably, 7-hydroxyindole, at sub-inhibitory concentrations, not only prevented the formation of XDRAB biofilms but also eradicated mature biofilms. asm.orgnih.gov This highlights the potential of indole derivatives to be used as adjuvants to conventional antibiotics to tackle biofilm-associated infections. asm.org

Anticancer and Antiproliferative Properties

The indole ring is a fundamental component of various natural and synthetic compounds that exhibit potent anticancer activities. Analogs of this compound have been a major focus of research for developing new antineoplastic agents that can target cancer cells through multiple mechanisms.

The anticancer effects of indole derivatives are often attributed to their ability to interfere with critical cellular processes required for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition: A primary mechanism for many anticancer indole analogs is the disruption of microtubule dynamics by inhibiting tubulin polymerization. mdpi.comresearchgate.netresearchgate.netnih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. mdpi.comacs.org Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to a halt in the cell cycle and subsequent cell death. mdpi.com Numerous synthetic indole derivatives, such as 2-phenylindoles and those containing a 3,4,5-trimethoxyphenyl group, have been identified as potent inhibitors of tubulin polymerization, with some proving more potent than established agents like colchicine. mdpi.comacs.org

Cell Cycle Arrest: A direct consequence of inhibiting tubulin polymerization is the arrest of the cell cycle, predominantly in the G2/M phase. nih.govresearchgate.net Studies on various cancer cell lines, including HeLa (cervical cancer) and SGC-7901 (gastric cancer), have shown that treatment with indole derivatives leads to a significant accumulation of cells in the G2/M phase. mdpi.comresearchgate.net This mitotic arrest prevents the cancer cells from completing division and proliferating. mdpi.comfrontiersin.org

Apoptosis Induction: Following cell cycle arrest, many indole compounds induce programmed cell death, or apoptosis. mdpi.comglpbio.comunisi.it This process is often triggered by the intrinsic mitochondrial pathway, involving the release of cytochrome-c. nih.gov The activation of key executioner proteins, such as caspase-3, caspase-7, and caspase-9, is a common finding in cells treated with these compounds. unisi.itnih.govmayoclinic.org Furthermore, these analogs can modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax, thereby promoting cell death. nih.govmayoclinic.org

VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and it is primarily driven by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). nih.gov The indole scaffold is a key feature in several multi-targeted tyrosine kinase inhibitors that have been clinically approved for their anti-angiogenic properties. nih.govnih.gov These drugs function by inhibiting VEGFR-2, a key receptor in the angiogenesis pathway, thereby cutting off the tumor's blood supply. nih.gov While not all simple indole analogs are potent VEGFR inhibitors, the indole nucleus is recognized as a viable pharmacophore for designing compounds with this activity. nih.gov

Indole derivatives have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines in laboratory studies.

Breast Cancer: Analogs have shown significant activity against breast cancer cell lines such as MCF-7. hilarispublisher.comfrontiersin.orgnih.gov For instance, Indole-3-carbinol, a related natural compound, and its derivatives suppress the growth of MCF-7 cells, partly by inducing apoptosis. mdpi.com Certain synthetic indole-based sulfonohydrazides have also shown promising, selective inhibition of both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells. frontiersin.org

Colon Cancer: The human colon adenocarcinoma cell line HT-29 is susceptible to various indole-based compounds. frontiersin.orgglpbio.comnih.gov Algal meroterpenoids containing an indole structure inhibited the growth of HT-29 cells by inducing cell cycle arrest at the G2/M phase and, in some cases, apoptosis. frontiersin.org Similarly, certain indole-aryl amides have shown noteworthy selectivity and activity against HT-29 cells. nih.gov

Gastric Cancer: The antiproliferative effects of indole analogs have been observed in gastric cancer cell lines like SGC-7901 and AGS. nih.govnih.gov Some derivatives inhibit tubulin polymerization in SGC-7901 cells, leading to G2/M arrest, while others, like Indole-3-carbinol, induce apoptosis in AGS cells via the mitochondrial pathway. researchgate.netnih.gov

Leukemia: Cytotoxic effects have been reported against leukemia cell lines, including K562 and CEM. hilarispublisher.com Methoxyflavone analogs, which share some structural similarities with methoxy-substituted indoles, have demonstrated cytotoxic effects against K562 chronic myeloid leukemia cells.

HeLa and HT-29 Cells: HeLa (human cervical adenocarcinoma) and HT-29 (human colon adenocarcinoma) are two of the most extensively studied cell lines in cancer research. Numerous indole derivatives have shown potent antiproliferative activity against HeLa cells, often through tubulin inhibition and subsequent G2/M cell cycle arrest and apoptosis. mdpi.comnih.govresearchgate.net Likewise, various indole analogs have been effective in inhibiting the growth of HT-29 cells. frontiersin.orgglpbio.com

The table below summarizes the reported in vitro anticancer activity of various indole analogs.

While a large portion of the research is conducted in vitro, some studies have progressed to in vivo models to confirm the anticancer potential of indole-related compounds. For example, dihydroartemisinin (B1670584) (DHA), a compound investigated for its effects on gastric cancer, was shown to significantly inhibit the growth of tumors in mice transplanted with SGC7901 cells. nih.gov These in vivo studies are a critical step in validating the therapeutic potential of these compounds, demonstrating that the effects observed in cell cultures can translate to a reduction in tumor growth in a living organism. nih.gov

Neurological and CNS-Related Activities

The indole structure is central to the function of key neurotransmitters like serotonin (B10506) and melatonin, making its derivatives prime candidates for neurological research. Analogs of this compound are being explored for their potential to treat complex neurodegenerative and mental health disorders. mdpi.comacs.org

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters (e.g., dopamine (B1211576), serotonin), and their dysregulation is linked to neurological disorders like Parkinson's disease and depression. frontiersin.org Inhibitors of these enzymes, particularly MAO-B, can increase dopamine availability and are used in Parkinson's treatment. Research has shown that indole-based compounds can act as MAO inhibitors. Specifically, Indole-3-carbinol (I3C) has been studied for its in vitro inhibitory effects on both MAO-A and MAO-B, showing notable activity. researchgate.net

The table below details the inhibitory potential of Indole-3-carbinol against monoamine oxidases.

This inhibitory profile suggests that the indole scaffold is a promising starting point for developing new MAO inhibitors for neurological conditions. researchgate.net

The neuroprotective potential of indole derivatives extends beyond MAO inhibition and is being investigated for multifaceted conditions like Alzheimer's and Parkinson's disease.

Parkinson's Disease (PD): This neurodegenerative disorder is characterized by the loss of dopamine-producing neurons. hilarispublisher.com Indole derivatives are being investigated for their ability to protect these neurons. mdpi.com Studies have shown that Indole-3-carbinol can provide neuroprotection by reducing oxidative stress and neuroinflammation in animal models of Parkinson's disease. hilarispublisher.com Indole-3-acetic acid derivatives have also been evaluated for their neuroprotective and MAO-B inhibitory properties. researchgate.net Furthermore, Indole-3-carbaldehyde itself is used as a reagent in a colorimetric assay for quantifying Carbidopa, a drug used in combination with Levodopa for Parkinson's treatment. nih.govnih.gov

Alzheimer's Disease (AD): The pathology of Alzheimer's involves the aggregation of amyloid-beta proteins and cholinergic system deficits. nih.gov Indole-based compounds are being designed as multi-target agents to address these issues. mdpi.comnih.gov Research has focused on developing indole derivatives that can inhibit cholinesterase enzymes (AChE and BChE) to improve cognitive function and also prevent amyloid-beta aggregation. nih.gov The anti-inflammatory and antioxidant properties of indole compounds are also considered beneficial in mitigating the neuroinflammation associated with AD.

Anti-inflammatory and Analgesic Effects

While direct experimental studies on the anti-inflammatory and analgesic properties of this compound are not extensively available in the current body of scientific literature, the broader class of indole derivatives has been the subject of significant research for these effects. The indole nucleus is a key pharmacophore in many compounds exhibiting anti-inflammatory and analgesic activities.

Research into synthetic indole derivatives has identified several compounds with promising biological potential. nih.gov For instance, certain dimethoxy-diphenyl-1H-indol-7-yl)methanimine derivatives have demonstrated anti-inflammatory, analgesic, and antipyretic properties. nih.gov While these compounds are structurally more complex than this compound, the presence of the methoxy-indole core suggests a potential for related bioactivities. The anti-inflammatory effects of some indole derivatives are thought to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway that drives inflammation and pain.

Furthermore, studies on other methoxy-containing heterocyclic compounds have shown significant analgesic and anti-inflammatory activities in various experimental models, such as the hot plate test and carrageenan-induced paw edema. researchgate.netnih.gov For example, a study on a methanolic root extract containing various compounds, including those with methoxy (B1213986) groups, demonstrated a significant reduction in inflammatory reactions and an increase in pain latency time. researchgate.netnih.gov Another study on a specific methoxylated flavonoid also reported substantial analgesic and anti-inflammatory activities, possibly through the inhibition of prostaglandin production. researchgate.net

Although these findings relate to analogs and other methoxylated compounds, they provide a rationale for further investigation into the specific anti-inflammatory and analgesic potential of this compound. Future studies would be necessary to elucidate its specific mechanisms of action and to determine if it shares the therapeutic potential observed in its structural relatives.

Other Reported Biological Activities

Antidiabetic Activity

Direct studies specifically evaluating the antidiabetic activity of this compound are limited. However, the indole scaffold is a prominent feature in numerous compounds, both natural and synthetic, that have demonstrated potential in the management of diabetes. sci-hub.seresearchgate.net

Indole alkaloids and their derivatives have been investigated for their ability to modulate key pathways involved in glucose homeostasis. sci-hub.se Some synthetic indole derivatives have been shown to possess antihyperglycemic properties, with certain compounds exhibiting inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. researchgate.net For instance, a series of indole-3-acetamides were synthesized and showed good to moderate inhibition against α-amylase. nih.gov

Furthermore, research on indole compounds has revealed that substitutions at various positions on the indole ring can significantly influence their biological activity. A study on indolylxylosides indicated that substituents at the 7-position of the indole ring were important for their inhibitory activity against SGLT2, a sodium-glucose cotransporter involved in renal glucose reabsorption. sci-hub.se This highlights the potential significance of the methoxy group at the 7-position in this compound for antidiabetic effects. The structurally related indole-3-carboxaldehyde has also been noted for its various biological activities, which could extend to metabolic regulation. wikipedia.org

Given the established antidiabetic potential within the broader class of indole compounds, this compound presents itself as a candidate for future investigation in the context of diabetes and metabolic syndrome.

Antioxidant Properties

While specific antioxidant assays such as DPPH, FRAP, and ORAC have not been extensively reported for this compound, the indole nucleus is widely recognized for its antioxidant potential. Many indole derivatives have been shown to possess significant antioxidant and cytoprotective activities.

The antioxidant capacity of indole compounds is often attributed to the electron-rich nature of the indole ring system, which can effectively scavenge free radicals. For example, indole-3-acetamides have demonstrated potent antioxidant activity in both DPPH and ABTS radical scavenging assays. nih.gov The presence and position of substituents on the indole ring can modulate this activity.

The general antioxidant properties of indoles suggest that this compound may also possess the ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Further studies employing standardized antioxidant capacity assays are necessary to quantify the specific antioxidant potential of this compound.

Agonist Activity at Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating various physiological and pathological processes, including immune responses and xenobiotic metabolism. Several indole derivatives have been identified as ligands and modulators of AhR activity.

Notably, research has demonstrated that 7-methoxyindole (B1360046) is an effective agonist of the human AhR. nih.gov In reporter gene assays, 7-methoxyindole induced a strong agonistic response. nih.gov Furthermore, indole-3-carboxaldehyde, which shares the core aldehyde substituent with the target compound, is a known metabolite of tryptophan that acts as a ligand for the AhR in intestinal immune cells. wikipedia.org The activation of AhR by indole-3-carboxaldehyde leads to the production of interleukin-22, which plays a role in maintaining mucosal homeostasis. wikipedia.org

The structural similarities between this compound and these known AhR agonists strongly suggest that it also functions as an agonist at this receptor. The combination of the 7-methoxy group and the 3-carboxaldehyde substituent may influence its binding affinity and efficacy as an AhR modulator. The potential for this compound to activate AhR signaling pathways opens avenues for its investigation in immune modulation and other AhR-dependent processes. nih.govncl.ac.uk

Inhibition of Lipid Synthesis (e.g., LXR-mediated gene induction)

The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that are key regulators of lipid and cholesterol metabolism. nih.gov Activation of LXRs can influence the expression of genes involved in cholesterol efflux, transport, and fatty acid synthesis. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the atomic level.

While specific molecular docking studies exclusively targeting 7-Methoxy-3-indolecarboxaldehyde are not extensively documented in publicly available literature, research on structurally related indole (B1671886) derivatives provides valuable insights. For instance, studies on thiosemicarbazone-indole compounds have been conducted to evaluate their potential as anticancer agents. In one such study, a series of derivatives were docked against the androgen receptor (PDB ID: 5T8E), a crucial target in prostate cancer. sci-hub.st One of the compounds in this series, designated as compound 7, which shares the indole scaffold, exhibited a significant binding affinity. sci-hub.st

Table 1: Molecular Docking and Pharmacokinetic Parameters of a Related Thiosemicarbazone-Indole Compound

| Compound ID | Binding Score (kcal/mol) | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP | Molar Refractivity | PSA (Ų) | Lipinski's Rule of Five Violation |

|---|---|---|---|---|---|---|---|---|

| 7 | -8.5 | 491.01 | 3 | 4 | 2.68 | 3.42 | 0.55 | No |

Data sourced from a study on thiosemicarbazone-indole compounds targeting prostate cancer cells. sci-hub.st

The analysis of docking poses for such indole derivatives often reveals critical interactions with key amino acid residues within the active site of the target protein. Common interactions include hydrogen bonds with residues like LYS, GLY, and ARG, and hydrophobic interactions with VAL, ALA, and PRO. sci-hub.st These interactions are fundamental for the stability of the ligand-protein complex and are indicative of the compound's potential inhibitory activity.

Furthermore, molecular docking studies have been employed to investigate the anticancer potential of other related heterocyclic compounds. For example, derivatives of 3-ethyl-1H-indole have been docked against the COX-2 enzyme, a key target in inflammation and cancer, demonstrating strong binding affinities. acgpubs.org These studies collectively suggest that the indole nucleus, a core feature of this compound, is a promising scaffold for designing targeted therapeutic agents.

Molecular Dynamics (MD) Simulations

In the context of anticancer drug research, MD simulations are crucial for validating the results of molecular docking. For instance, studies on lignans (B1203133) derived from medicinal plants as inhibitors of the MDM2-p53 interaction have utilized 100 ns MD simulations to assess the stability of the docked complexes. nih.gov These simulations help in understanding the flexibility of the ligand and the protein's active site, which can influence the binding affinity and efficacy of the compound. nih.govarxiv.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are instrumental in determining various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

DFT studies have been performed on related indole derivatives, such as 5-Methoxyindole-3-carboxaldehyde, to analyze their structural and electronic properties. sci-hub.st These calculations help in understanding the reactivity of the molecule, with the HOMO-LUMO energy gap being a key indicator of chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 175.063328530 Da |

| Topological Polar Surface Area | 42.1 Ų |

Data sourced from PubChem. nih.gov

DFT calculations can also predict the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and helps in identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, such calculations would elucidate the influence of the methoxy (B1213986) and aldehyde groups on the electronic properties of the indole ring, providing a basis for understanding its interaction with biological macromolecules. Studies on other anticancer compounds have shown that DFT can provide valuable insights into their mechanism of action at a subatomic level. acgpubs.orgarxiv.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction